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Introduction to Solid-Phase Oligonucleotide
Synthesis

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, has become the cornerstone
of modern oligonucleotide production.[1][2] This methodology involves the sequential addition
of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid
support.[1][3] The key advantage of this approach is the ability to drive reactions to completion
using an excess of reagents, which can then be easily washed away, eliminating the need for
purification after each coupling step.[1][2] The phosphoramidite method is the most widely used
chemical approach for oligonucleotide synthesis, proceeding in a 3' to 5' direction.[1][2] The
choice of solid support is a critical parameter that significantly influences the efficiency, purity,
and yield of the final oligonucleotide product.[4]

This document provides a comprehensive overview of the common solid supports used in
phosphoramid-ite-based oligonucleotide synthesis, detailed experimental protocols, and a
comparative analysis to aid in the selection of the most appropriate support for a given
application.

Types of Solid Supports
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The most prevalent solid supports for oligonucleotide synthesis are Controlled Pore Glass
(CPG) and polystyrene (PS).[1][2] More recent developments include hybrid and monolithic
supports, which offer unique advantages.

Controlled Pore Glass (CPG)

CPG is arigid, non-swelling silica-based material with a uniform porous structure, making it a
gold standard for oligonucleotide synthesis.[4][5] Its mechanical stability and compatibility with
a wide range of solvents and reagents contribute to its widespread use.[5]

Properties:

« Pore Size: CPG is available in various pore sizes, typically ranging from 500 A to 2000 A.
The selection of pore size is critical and depends on the desired length of the
oligonucleotide. For shorter oligonucleotides (up to 40-60 bases), 500 A CPG is commonly
used.[1] For longer sequences, larger pore sizes (1000 A or 2000 A) are necessary to
prevent steric hindrance as the oligonucleotide chain grows within the pores.[1]

o Loading Capacity: The loading capacity of CPG, which refers to the amount of the first
nucleoside attached per gram of support, is inversely related to the pore size.[5] Higher
loading is achieved with smaller pores. Typical loading capacities for conventional CPG
range from 20 to 100 umol/g.[2]

o Chemical Stability: CPG is chemically inert to the reagents used in the standard
phosphoramidite synthesis cycle. However, some reagents used for cleavage and
deprotection can cause a small amount of silica to leach from the support.[5]

Advantages:

e Rigid and non-swelling, providing excellent flow characteristics in synthesis columns.
o Uniform pore size allows for efficient diffusion of reagents.[5]

» Well-established and widely used, with extensive literature and protocols available.
Disadvantages:

o Lower loading capacity compared to polystyrene for smaller oligonucleotides.[4]

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://reporter.nih.gov/project-details/7670056
https://www.glenresearch.com/reports/gr24-211
https://www.glenresearch.com/reports/gr24-211
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.glenresearch.com/reports/gr24-211
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.glenresearch.com/reports/gr24-211
https://www.glenresearch.com/reports/gr24-211
https://reporter.nih.gov/project-details/7670056
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Can be friable, especially with larger pore sizes.

» Potential for silica leaching during cleavage and deprotection.[5]

Polystyrene (PS)

Polystyrene supports are highly cross-linked, spherical beads that offer a hydrophobic
environment for synthesis.[1]

Properties:

o Loading Capacity: Polystyrene supports can achieve significantly higher loading capacities
than CPG, with some resins reaching up to 350 pmol/g.[1] This makes them particularly
suitable for the large-scale synthesis of shorter oligonucleotides.[1]

o Swelling: Unlike CPG, polystyrene swells in organic solvents used during synthesis. This
property must be considered when packing synthesis columns to avoid excessive
backpressure.[5]

» Chemical Stability: Polystyrene is stable to the chemical conditions of oligonucleotide
synthesis and is not susceptible to leaching.

Advantages:

¢ High loading capacity, ideal for large-scale synthesis of short oligonucleotides.[1]
e Good chemical stability.

» Hydrophobic nature can be advantageous for certain applications.
Disadvantages:

e Swells in organic solvents, which can complicate column packing and lead to increased
backpressure.[5]

e May not be optimal for the synthesis of very long oligonucleotides due to potential diffusion
limitations within the swollen beads.
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Hybrid and Monolithic Supports

HybridCPG™: This newer class of support consists of CPG particles with a thin, crosslinked
polystyrene-based polymer coating.[5] This design combines the rigidity and favorable pore
structure of CPG with the higher loading capacity and chemical resistance of polystyrene.[4][5]
HybridCPG exhibits no bulk swelling and allows for higher ligand loadings for a given pore size

compared to conventional CPG.[5]

Monolithic Supports: Monolithic supports are single, continuous porous structures, often made
of polymethacrylate or polystyrene.[6][7] They offer a network of large, interconnected channels
that allow for rapid, convection-based mass transfer of reagents, making them suitable for high-
throughput synthesis and purification of oligonucleotides.[6][8]

Comparative Data of Solid Supports
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Experimental Protocols
Protocol 1: Functionalization and Loading of CPG
Support

This protocol describes the preparation of a nucleoside-loaded CPG support starting from
native CPG.[3]
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Materials:

Native Controlled Pore Glass (CPG)

o 3-Aminopropyltriethoxysilane

e Succinic anhydride

o 5-DMT-protected nucleoside

e N,N'-Diisopropylcarbodiimide (DIC)

e 4-Dimethylaminopyridine (DMAP)

o Pyridine, anhydrous

o Toluene, anhydrous

¢ Dichloromethane (DCM), anhydrous

e Methanol

* Hexanes

e Capping Solution A (Acetic anhydride/THF/Pyridine)
e Capping Solution B (16% N-Methylimidazole in THF)
Procedure:

e Aminopropylation:

o Dry the native CPG under vacuum at 120°C for 4 hours.

o In around-bottom flask, suspend the dried CPG in a 5% (v/v) solution of 3-
aminopropyltriethoxysilane in anhydrous toluene.

o Reflux the mixture for 4 hours under an inert atmosphere (e.g., Argon).
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o Allow the mixture to cool to room temperature, then filter the CPG.

o Wash the aminopropyl-CPG sequentially with toluene, methanol, and diethyl ether.

o Dry the support under vacuum.

e Succinylation:

[¢]

Suspend the aminopropyl-CPG in anhydrous pyridine.

[¢]

Add succinic anhydride (1.2 equivalents relative to the estimated amino group loading)
and DMAP (0.1 equivalents).

[e]

Shake the mixture at room temperature for 12 hours.

[e]

Filter the succinylated CPG and wash sequentially with pyridine, DCM, and methanol.

(¢]

Dry the support under vacuum.

» Nucleoside Loading:

[¢]

Suspend the succinylated CPG in anhydrous pyridine.

[e]

Add the 5'-DMT-protected nucleoside (1.5 equivalents relative to the carboxyl group
loading) and DMAP (0.2 equivalents).

[e]

Add DIC (1.5 equivalents) dropwise while stirring.

o

Shake the mixture at room temperature for 24 hours.

[¢]

Filter the nucleoside-loaded CPG and wash with pyridine and DCM.
o Capping:

o To block any unreacted hydroxyl or amino groups, treat the nucleoside-loaded CPG with a
1:1 mixture of Capping Solution A and Capping Solution B for 1 hour at room temperature.

o Filter the capped support and wash sequentially with DCM, methanol, and hexanes.
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o Dry the final support under vacuum and store at 4°C.

Loading Determination (Trityl Analysis):

Weigh a small amount (1-2 mg) of the dried, loaded support into a vial.

Add a known volume (e.g., 1 mL) of a detritylation solution (e.g., 3% trichloroacetic acid in
DCM).

Vortex briefly until the orange color of the dimethoxytrityl cation is fully developed.

Measure the absorbance of the solution at 498 nm.

Calculate the loading using the Beer-Lambert law (€498 for DMT = 76,000 L mol—t cm™1).

Protocol 2: Automated Oligonucleotide Synthesis
(Phosphoramidite Cycle)

This protocol outlines the steps of a single cycle in automated solid-phase oligonucleotide
synthesis.[1][2] These steps are repeated for each nucleotide addition.

Reagents:

o Deblocking Solution (3% Trichloroacetic acid or Dichloroacetic acid in DCM)
« Activator Solution (e.g., 0.45 M 5-Ethylthiotetrazole in anhydrous acetonitrile)
e Phosphoramidite Monomers (0.1 M in anhydrous acetonitrile)

e Capping Solution A (Acetic anhydride/THF/Pyridine)

o Capping Solution B (16% N-Methylimidazole in THF)

o Oxidizer Solution (0.02 M lodine in THF/Water/Pyridine)

o Acetonitrile, anhydrous (for washing)

Procedure (performed in an automated DNA/RNA synthesizer):
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» Deblocking (Detritylation):

o The solid support is treated with the Deblocking Solution to remove the 5'-DMT protecting
group from the terminal nucleoside, exposing the 5'-hydroxyl group.

o The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and
the released DMT cation. The orange color of the DMT cation can be monitored to assess
coupling efficiency.[9]

e Coupling:

o The appropriate phosphoramidite monomer and the Activator Solution are delivered
simultaneously to the synthesis column.

o The activator protonates the diisopropylamino group of the phosphoramidite, forming a
highly reactive intermediate that couples with the free 5'-hydroxyl group on the solid
support.[2] This reaction forms a phosphite triester linkage.

o Capping:

o A mixture of Capping Solution A and Capping Solution B is delivered to the column.

o This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating
in subsequent coupling steps and thus minimizing the formation of (n-1) deletion
sequences.[1][2]

e Oxidation:

o The Oxidizer Solution is delivered to the column.

o The unstable phosphite triester linkage is oxidized to a more stable phosphotriester
linkage.[1]

e Washing:

o After each chemical step, the solid support is washed extensively with anhydrous
acetonitrile to remove excess reagents and byproducts before proceeding to the next step.
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Protocol 3: Cleavage and Deprotection

This protocol describes the final steps to release the synthesized oligonucleotide from the solid
support and remove protecting groups.

Materials:

e Concentrated Ammonium Hydroxide (28-30%)

e Methylamine solution (for AMA deprotection)

» Ethanol

Standard Cleavage and Deprotection (for DNA):[10]

o Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

¢ Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

o Seal the vial tightly and incubate at 55°C for 5-8 hours. (Alternatively, for some linkers,
cleavage can be performed at room temperature for 1-2 hours).[10]

e Cool the vial to room temperature and carefully open it in a fume hood.
o Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

e Wash the solid support with a small amount of water or 50% ethanol and combine the wash
with the supernatant.

» Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
* Resuspend the oligonucleotide pellet in nuclease-free water.
UltraFast Deprotection (AMA):[11]

e This method uses a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine
(AMA).

o Cleavage from the support is typically achieved in 5 minutes at room temperature.
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o Deprotection of the bases is completed by heating at 65°C for 5-10 minutes.

¢ Note: This method requires the use of acetyl (Ac) protected dC to avoid base modification.
[11]

Protocol 4: Quality Control by HPLC and Mass

Spectrometry
lon-Pair Reversed-Phase HPLC (IP-RP-HPLC):[12][13][14]

» Objective: To assess the purity of the synthesized oligonucleotide and separate the full-
length product from shorter failure sequences.

» Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.5.
e Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
e Column: C8 or C18 reversed-phase column.

o Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to
elute the oligonucleotides based on their hydrophobicity (which is related to their length).

o Detection: UV absorbance at 260 nm.

e Analysis: The full-length product will typically be the major, last-eluting peak. The area of this
peak relative to the total area of all peaks provides a quantitative measure of purity.

Mass Spectrometry (MS):

e Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify
any modifications or impurities.

o Techniques: Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) are commonly used.

e Procedure: The purified oligonucleotide is introduced into the mass spectrometer.
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e Analysis: The resulting mass spectrum will show a peak corresponding to the molecular
weight of the full-length product. The presence of peaks with lower masses may indicate
truncated sequences (n-1, n-2, etc.), while peaks with higher masses could indicate
modifications or adducts.

Visualizations
General Workflow of Phosphoramidite Oligonucleotide
Synthesis
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Caption: Workflow of phosphoramidite oligonucleotide synthesis.
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Functionalization of Controlled Pore Glass (CPG)
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Caption: CPG functionalization for oligonucleotide synthesis.
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Caption: Selecting the appropriate solid support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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